3-BroMoMethylbenzoic acid phenylMethyl ester
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Overview
Description
3-BroMoMethylbenzoic acid phenylMethyl ester, also known as phenylmethyl 3-(bromomethyl)benzoate, is an organic compound with the molecular formula C15H13BrO2. This compound is characterized by the presence of a bromomethyl group attached to the benzene ring, which is esterified with phenylmethyl alcohol. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BroMoMethylbenzoic acid phenylMethyl ester typically involves the bromination of 3-methylbenzoic acid followed by esterification with phenylmethyl alcohol. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The esterification reaction is usually performed using a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and esterification processes. The bromination is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer, while the esterification is carried out in a batch reactor with precise control over temperature and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-BroMoMethylbenzoic acid phenylMethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acid derivatives.
Hydrolysis: 3-bromomethylbenzoic acid and phenylmethyl alcohol.
Reduction: 3-bromomethylbenzyl alcohol.
Scientific Research Applications
3-BroMoMethylbenzoic acid phenylMethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its ability to undergo diverse chemical transformations.
Material Science: The compound is utilized in the preparation of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: It is employed in biochemical assays and studies to investigate enzyme-substrate interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-BroMoMethylbenzoic acid phenylMethyl ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-BroMoMethylbenzoic acid phenylMethyl ester can be compared with other similar compounds, such as:
4-Bromomethylbenzoic acid phenylmethyl ester: Similar structure but with the bromomethyl group at the para position.
3-Chloromethylbenzoic acid phenylmethyl ester: Chlorine instead of bromine as the halogen substituent.
3-Methylbenzoic acid phenylmethyl ester: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the bromomethyl group.
Properties
CAS No. |
1214720-34-9 |
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Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.171 |
IUPAC Name |
benzyl 3-(bromomethyl)benzoate |
InChI |
InChI=1S/C15H13BrO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
KJNQDGXXFIYMJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)CBr |
Synonyms |
3-BroMoMethylbenzoic acid phenylMethyl ester |
Origin of Product |
United States |
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